Thiol-C2-PEG2-OH

説明

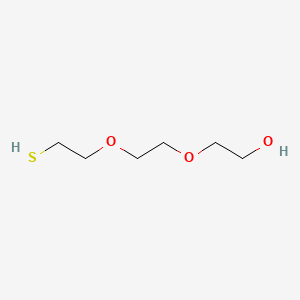

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[2-(2-sulfanylethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c7-1-2-8-3-4-9-5-6-10/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSLUQUKENLMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338324 | |

| Record name | 3,6-Dioxa-8-mercaptooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56282-36-1 | |

| Record name | 3,6-Dioxa-8-mercaptooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-Mercapto)ethoxy)ethoxy ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Overview of 3,6 Dioxa 8 Mercaptooctan 1 Ol in Contemporary Science

Interdisciplinary Research Landscape and Key Academic Applications of 3,6-Dioxa-8-mercaptooctan-1-ol

The application of 3,6-Dioxa-8-mercaptooctan-1-ol spans across multiple scientific disciplines, highlighting its interdisciplinary significance. Its primary applications are concentrated in the fields of materials science, biochemistry, and analytical chemistry, with a strong emphasis on the development of advanced functional surfaces and biosensors.

Self-Assembled Monolayers (SAMs) for Surface Functionalization:

A predominant application of this compound is in the formation of SAMs on gold surfaces. acs.orgresearchgate.netresearchgate.net The thiol group anchors the molecule to the gold substrate, while the ethylene (B1197577) glycol units and the terminal hydroxyl group create a hydrophilic and bio-inert surface. These SAMs are instrumental in preventing the non-specific adsorption of proteins and other biomolecules, a critical requirement for the development of reliable biosensors and biocompatible materials. acs.orgresearchgate.netmdpi.com

Research has demonstrated that binary SAMs, composed of 3,6-Dioxa-8-mercaptooctan-1-ol and other functional molecules like 11-mercaptoundecanoic acid (MUA), can be used to create surfaces with controlled densities of specific binding sites. acs.orgresearchgate.netresearchgate.net This approach allows for the immobilization of bioreceptors, such as aptamers, for the specific detection of target analytes. acs.orgresearchgate.netacs.orgnih.gov For instance, such binary SAMs have been successfully employed in the development of electrochemical impedance spectroscopy and surface plasmon resonance (SPR) biosensors for detecting proteins like hemoglobin and glycated hemoglobin. acs.orgacs.orgnih.gov The inclusion of 3,6-Dioxa-8-mercaptooctan-1-ol in these systems significantly reduces background noise from non-specific binding, thereby enhancing the sensitivity and selectivity of the sensor. mdpi.comacs.orgresearchgate.net

Functionalization of Nanoparticles:

In the realm of nanotechnology, 3,6-Dioxa-8-mercaptooctan-1-ol is utilized for the surface modification of gold nanoparticles (AuNPs). mdpi.comdovepress.com The thiol group facilitates the attachment of the molecule to the AuNP surface, creating a hydrophilic and stable coating. nih.gov This functionalization is crucial for preventing the aggregation of nanoparticles in biological media and for improving their biocompatibility. nih.gov The terminal hydroxyl groups on the surface of the functionalized nanoparticles can be further conjugated with targeting ligands, drugs, or imaging agents, making them suitable for a wide array of biomedical applications. nih.gov

Biosensor Development:

The antifouling properties imparted by 3,6-Dioxa-8-mercaptooctan-1-ol are highly valuable in the design of sensitive and specific biosensors. google.com By minimizing non-specific interactions, the signal-to-noise ratio of the sensor is improved, leading to lower detection limits and more accurate measurements. mdpi.com This has been demonstrated in various biosensing platforms, including those based on electrochemical and optical detection methods. acs.orgmdpi.com For example, its use in aptamer-based SPR biosensors has been shown to mitigate the non-specific binding of proteins, allowing for more reliable assay results. mdpi.com

Interactive Data Table: Key Research Applications of 3,6-Dioxa-8-mercaptooctan-1-ol

| Application Area | Specific Use | Key Findings |

| Self-Assembled Monolayers | Formation of binary SAMs with 11-mercaptoundecanoic acid on gold electrodes. acs.orgresearchgate.netresearchgate.net | Prevents non-specific protein adsorption, enabling specific detection of hemoglobin with aptamers. acs.orgresearchgate.net |

| Biosensors | Antifouling agent in surface plasmon resonance (SPR) biosensors. mdpi.comacs.orgnih.gov | Mitigates non-specific binding of proteins, improving the reliability of aptamer-based assays. mdpi.com |

| Nanoparticle Functionalization | Surface modification of gold nanoparticles. mdpi.comdovepress.com | Enhances biocompatibility and prevents aggregation in biological media. nih.gov |

| Organic Synthesis | Building block for more complex molecules. pharmaffiliates.comatamanchemicals.com | Used in the synthesis of various organic compounds. pharmaffiliates.comatamanchemicals.com |

Synthetic Methodologies and Precursor Design for 3,6 Dioxa 8 Mercaptooctan 1 Ol

Established Synthetic Pathways and Chemical Transformations for the Preparation of 3,6-Dioxa-8-mercaptooctan-1-ol

The synthesis of 3,6-Dioxa-8-mercaptooctan-1-ol typically commences from its chlorinated precursor, 2-[2-(2-Chloroethoxy)ethoxy]ethanol. This starting material is a colorless liquid with established reactivity and solubility characteristics. lookchem.com The synthetic strategy generally involves the nucleophilic substitution of the chloride, which is a moderate leaving group, with a sulfur-containing nucleophile.

A common and efficient method to introduce the thiol functionality involves a two-step process. First, the chloride in 2-[2-(2-Chloroethoxy)ethoxy]ethanol is converted to a more reactive leaving group, such as iodide. This is often achieved through the Finkelstein reaction, where the chloro-compound is treated with sodium iodide in a suitable solvent like acetone. The resulting iodo-intermediate is then reacted with a thiolating agent.

Alternatively, a direct conversion of the chloro-precursor can be undertaken. One such pathway involves the reaction with a protected thiol equivalent, such as potassium thioacetate (B1230152). The resulting thioacetate ester is then hydrolyzed under basic or acidic conditions to yield the free thiol. Another approach involves the use of thiourea (B124793) to form an isothiouronium salt, which is subsequently hydrolyzed to the mercaptan.

A representative synthetic scheme is outlined below:

Step 1: Synthesis of 2-[2-(2-Iodoethoxy)ethoxy]ethanol

In this step, the chloro-precursor is converted to its iodo-analogue to facilitate the subsequent nucleophilic substitution.

| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |

| 2-[2-(2-Chloroethoxy)ethoxy]ethanol | Sodium Iodide | Acetone | Reflux, followed by stirring at room temperature | 2-[2-(2-Iodoethoxy)ethoxy]ethanol | 53 |

Step 2: Synthesis of 3,6-Dioxa-8-mercaptooctan-1-ol

The iodo-intermediate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or a protected thiol equivalent followed by deprotection, to yield the final product.

| Reactant | Reagent | Solvent | Conditions | Product |

| 2-[2-(2-Iodoethoxy)ethoxy]ethanol | e.g., Sodium Thioacetate followed by hydrolysis | e.g., Ethanol | Varies | 3,6-Dioxa-8-mercaptooctan-1-ol |

Another documented synthetic route involves the use of a benzylsulfanyl-protected precursor, 2-[2-(2-benzylsulfanyl-ethoxy)-ethoxy]-ethanol, which can be deprotected to yield the target thiol. mit.edu This method offers the advantage of handling a more stable, protected thiol during the synthesis.

Utilization of 3,6-Dioxa-8-mercaptooctan-1-ol as a Key Intermediate in the Synthesis of Advanced Chemical Structures

The dual functionality of 3,6-Dioxa-8-mercaptooctan-1-ol, with its terminal thiol and hydroxyl groups, makes it a versatile intermediate in the construction of more complex molecules. celluars.com The thiol group provides a reactive handle for attachment to various substrates, including metal surfaces and electrophilic organic moieties, while the hydroxyl group can be further functionalized or used as a point of attachment for other molecules. dcchemicals.combroadpharm.com

Applications in Bioconjugation and Materials Science:

The thiol group has a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). lumiprobe.com This property is exploited in the development of biosensors and for the functionalization of gold nanoparticles. The hydrophilic polyethylene (B3416737) glycol (PEG) linker enhances the water solubility of the resulting materials. dcchemicals.com

Research has demonstrated the use of 3,6-Dioxa-8-mercaptooctan-1-ol in the synthesis of modified oligonucleotides. lookchem.comsigmaaldrich.comchemicalbook.com Specifically, it can be used to introduce a thiol or disulfide function at the 3'-end of an oligonucleotide, which is crucial for applications in gene therapies and genetic engineering. lookchem.comnih.gov For instance, it has been used in the synthesis of oligonucleotide conjugates for targeted drug delivery. nih.gov

Role in the Synthesis of Complex Organic Molecules:

3,6-Dioxa-8-mercaptooctan-1-ol serves as a key building block in the synthesis of various complex organic molecules. For example, it has been utilized in the synthesis of 1-[3-(2-aminoethyl)-1H-indol-5-yloxy]-3,6-dioxa-8-mercaptooctane. lookchem.comsigmaaldrich.comchemicalbook.com The following table summarizes some of the advanced chemical structures synthesized using 3,6-Dioxa-8-mercaptooctan-1-ol as an intermediate.

| Intermediate | Reacted With | Resulting Advanced Structure | Application Area |

| 3,6-Dioxa-8-mercaptooctan-1-ol | Activated Oligonucleotides | Thiol-modified Oligonucleotides | Gene Therapy, Diagnostics lookchem.comnih.gov |

| 3,6-Dioxa-8-mercaptooctan-1-ol | Indole Derivatives | 1-[3-(2-aminoethyl)-1H-indol-5-yloxy]-3,6-dioxa-8-mercaptooctane | Pharmaceutical Synthesis lookchem.comsigmaaldrich.comchemicalbook.com |

| 3,6-Dioxa-8-mercaptooctan-1-ol | Gold Nanoparticles | Functionalized Gold Nanoparticles | Biosensors, Materials Science lumiprobe.com |

Chemical Reactivity and Derivatization Strategies of 3,6 Dioxa 8 Mercaptooctan 1 Ol

Thiol-Mediated Reactions and Conjugation Chemistry of 3,6-Dioxa-8-mercaptooctan-1-ol

The primary reactive center for conjugation strategies involving 3,6-Dioxa-8-mercaptooctan-1-ol is its terminal thiol (-SH) group. The sulfur atom's high nucleophilicity and its strong affinity for noble metal surfaces are the basis for its most common chemical transformations.

The thiol group of 3,6-Dioxa-8-mercaptooctan-1-ol readily participates in nucleophilic addition reactions with various electrophilic species. Among the most prevalent are thiol-Michael addition reactions, often categorized under the umbrella of "click chemistry" due to their efficiency and specificity. researchgate.net This type of reaction is fundamental for covalently linking the molecule to proteins, peptides, or other functionalized molecules.

The reaction with maleimides proceeds via a conjugate addition of the thiolate anion to the electron-deficient double bond of the maleimide (B117702) ring, forming a stable thioether bond. This reaction is highly efficient and proceeds rapidly at neutral to slightly alkaline pH. Similarly, vinylsulfones serve as excellent Michael acceptors for thiols, also resulting in the formation of a stable thioether linkage. These conjugation strategies are widely employed in the development of bioconjugates and functionalized materials. nih.gov

| Electrophilic Species | Resulting Linkage | Typical Reaction Conditions |

|---|---|---|

| Maleimide | Thiosuccinimide ether | Aqueous buffer, pH 6.5-7.5, Room Temperature |

| Vinylsulfone | Thioether | Aqueous buffer, pH 8.0-9.0, Room Temperature |

| Iodoacetamide | Thioether | Aqueous buffer, pH 7.5-8.5, Room Temperature |

The terminal thiol group exhibits a remarkably strong affinity for the surfaces of noble metals, most notably gold (Au) and silver (Ag). This interaction leads to the spontaneous formation of a covalent metal-sulfur bond and the subsequent organization of the molecules into densely packed, ordered monolayers known as self-assembled monolayers (SAMs). uci.eduwisc.edu

On gold surfaces, the sulfur atom chemisorbs to form a strong, stable Au-S bond. This process is a cornerstone of surface functionalization in fields such as biosensing, nanoelectronics, and drug delivery. nih.govnih.gov The molecules arrange themselves to maximize van der Waals interactions between their polyether chains, resulting in a well-defined interface.

Similarly, thiols can form SAMs on silver surfaces. arxiv.orgrsc.org While the Ag-S bond is also strong, SAMs on silver are generally considered to be slightly less stable than those on gold, particularly with respect to oxidative conditions. The precise structure of the SAM can be influenced by the substrate's crystallinity and the conditions during assembly. arxiv.org

| Substrate | Bond Formed | Key Characteristics |

|---|---|---|

| Gold (Au) | Gold-thiolate (Au-S) | Highly stable, well-ordered monolayer formation, widely used in biosensors and nanotechnology. nih.gov |

| Silver (Ag) | Silver-thiolate (Ag-S) | Strong bond formation, though generally less oxidatively stable than Au-S SAMs. uci.eduarxiv.org |

Role of Ether Linkages in the Molecular Architecture and Functional Reactivity of 3,6-Dioxa-8-mercaptooctan-1-ol

The two ether linkages within the backbone of 3,6-Dioxa-8-mercaptooctan-1-ol are integral to its molecular properties and function. These linkages are characteristic of oligo(ethylene glycol) (OEG) compounds, which are renowned for their unique physicochemical properties. nih.gov

The oxygen atoms in the ether groups can form hydrogen bonds with water molecules, rendering the molecule highly soluble in aqueous media. This hydrophilicity is crucial for applications in biological systems, as it can reduce non-specific protein adsorption when the molecule is used as a surface modification agent. The polyether chain is also highly flexible, allowing it to adopt various conformations. This flexibility can be advantageous in bioconjugation, where it can act as a spacer arm to overcome steric hindrance between conjugated moieties. nih.gov

| Property | Contribution of Ether Linkages |

|---|---|

| Solubility | Imparts high hydrophilicity and water solubility through hydrogen bonding. |

| Biocompatibility | The ethylene (B1197577) glycol motif is known to resist non-specific protein adsorption, enhancing biocompatibility. acs.org |

| Flexibility | Provides conformational freedom, acting as a flexible spacer in conjugates. |

| Chemical Stability | Ether bonds are generally stable under a wide range of chemical conditions used for conjugation. |

Nucleophilic and Lewis Base Characteristics of 3,6-Dioxa-8-mercaptooctan-1-ol in Organic Reactions

The reactivity of 3,6-Dioxa-8-mercaptooctan-1-ol is also defined by its nucleophilic and Lewis base characteristics. The sulfur atom of the thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). Thiols are generally more acidic than their corresponding alcohols, meaning the thiolate can be formed under milder basic conditions. masterorganicchemistry.com This enhanced nucleophilicity, compared to its oxygen counterpart, drives its reactions with electrophiles like alkyl halides and epoxides in Sₙ2 reactions. masterorganicchemistry.com

In addition to the thiol group, the oxygen atoms of the two ether linkages possess lone pairs of electrons and can therefore function as Lewis bases. dntb.gov.ua This allows them to coordinate with Lewis acids (electron-pair acceptors), such as metal ions. While this Lewis basicity is weaker than that of the thiol group, it can influence the molecule's conformation and its interaction with metal-containing species in solution.

| Functional Group | Reactive Site | Chemical Character | Typical Reactions |

|---|---|---|---|

| Thiol (-SH) / Thiolate (-S⁻) | Sulfur (S) | Strong Nucleophile / Soft Nucleophile | Thiol-Michael addition, Sₙ2 reactions with alkyl halides. masterorganicchemistry.com |

| Ether (-O-) | Oxygen (O) | Lewis Base | Coordination with Lewis acids (e.g., metal ions). dntb.gov.ua |

| Hydroxyl (-OH) | Oxygen (O) | Nucleophile / Brønsted-Lowry Base | Esterification, Etherification (less reactive than thiol). |

Advanced Material Science Applications of 3,6 Dioxa 8 Mercaptooctan 1 Ol

Engineering of Polymer Architectures and Functional Materials with 3,6-Dioxa-8-mercaptooctan-1-ol

The thiol and hydroxyl functionalities of 3,6-Dioxa-8-mercaptooctan-1-ol serve as versatile handles for its incorporation into a wide range of polymeric structures. The thiol group, in particular, is highly reactive and can participate in various "click" chemistry reactions, such as thiol-ene and thiol-yne additions, as well as disulfide bond formation. These efficient and often photo-initiated reactions enable the formation of well-defined polymer networks and the introduction of specific functionalities.

Cross-linking Mechanisms and Network Formation Utilizing 3,6-Dioxa-8-mercaptooctan-1-ol

The thiol group of 3,6-Dioxa-8-mercaptooctan-1-ol is a key component in thiol-ene polymerization, a powerful method for creating cross-linked polymer networks. This reaction proceeds via a radical-mediated addition of the thiol to a carbon-carbon double bond (ene). The process is typically initiated by photolysis or thermal decomposition of a radical initiator. The resulting thioether linkage is stable, contributing to the formation of a robust and homogeneous network structure.

By utilizing multifunctional "ene" monomers, 3,6-Dioxa-8-mercaptooctan-1-ol can act as a cross-linking agent, connecting different polymer chains. The flexibility and hydrophilic nature of its oligo(ethylene glycol) backbone can be imparted to the resulting network, influencing properties such as swelling behavior, biocompatibility, and mechanical characteristics. The hydroxyl group remains available for further post-polymerization modification, allowing for the attachment of other molecules or the tuning of surface properties.

Integration into Polymer Matrices for Enhanced Mechanical and Novel Functional Properties

The incorporation of 3,6-Dioxa-8-mercaptooctan-1-ol into polymer matrices can significantly enhance their mechanical and functional properties. When used as a chain transfer agent in radical polymerization, it can control the molecular weight of the resulting polymers. The thiol group effectively transfers the radical, terminating one polymer chain and initiating a new one. This process can be used to produce polymers with lower molecular weights and narrower molecular weight distributions, which can improve their processability.

Furthermore, the introduction of the flexible and hydrophilic oligo(ethylene glycol) segment can act as an internal plasticizer, increasing the flexibility and reducing the brittleness of the polymer. The terminal hydroxyl group can participate in hydrogen bonding, further influencing the intermolecular interactions within the polymer matrix and impacting properties such as adhesion and toughness. The presence of these functional groups also provides sites for subsequent chemical modifications, enabling the creation of functional materials with tailored properties for specific applications, such as drug delivery, coatings, and hydrogels.

Design and Fabrication of Self-Assembled Monolayers (SAMs) Incorporating 3,6-Dioxa-8-mercaptooctan-1-ol

The strong affinity of the thiol group for noble metal surfaces, particularly gold, makes 3,6-Dioxa-8-mercaptooctan-1-ol an excellent candidate for the formation of self-assembled monolayers (SAMs). These highly ordered molecular layers can be used to precisely control the surface properties of materials, such as wettability, biocompatibility, and chemical reactivity.

Monolayer Formation on Metallic Substrates for Surface Engineering

When a metallic substrate, such as gold, is exposed to a solution containing 3,6-Dioxa-8-mercaptooctan-1-ol, the thiol groups chemisorb onto the surface, forming a dense and organized monolayer. The oligo(ethylene glycol) chains orient themselves away from the surface, creating a hydrophilic and protein-resistant interface. This "antifouling" property is crucial in biomedical applications where nonspecific protein adsorption can lead to device failure or an adverse biological response. The terminal hydroxyl groups of the SAM can be further functionalized to immobilize specific biomolecules, such as enzymes, antibodies, or DNA, for the development of biosensors and other diagnostic devices.

Binary Self-Assembled Monolayers (e.g., with 11-Mercaptoundecanoic Acid) for Tailored Surface Properties

To achieve more complex surface functionalities, 3,6-Dioxa-8-mercaptooctan-1-ol (also referred to as DMOL in some studies) can be co-assembled with other thiol-containing molecules to form binary or mixed SAMs. A notable example is the combination with 11-mercaptoundecanoic acid (MUA) on gold surfaces. acs.orgresearchgate.netacs.orgresearchgate.net In this system, the MUA provides carboxylic acid groups that can be used for the covalent immobilization of biomolecules, such as aptamers, while the DMOL component serves to create a background that resists nonspecific protein adsorption. acs.orgresearchgate.netacs.orgresearchgate.net

Research has shown that the ratio of MUA to DMOL in the binary SAM can be precisely controlled to optimize the surface properties for specific applications. acs.orgresearchgate.net For instance, in the development of a protein aptasensor for hemoglobin, different molar ratios of MUA and DMOL were investigated. acs.orgresearchgate.net It was found that increasing the proportion of DMOL enhanced the antifouling effect against nonspecific proteins like thrombin. acs.orgresearchgate.net However, a higher DMOL concentration also led to a decrease in the signal intensity from the target molecule. acs.orgresearchgate.net A 50:50 molar ratio of MUA and DMOL was found to be an effective compromise, significantly reducing nonspecific thrombin adsorption by 70.5% while still providing a sufficient signal for the target hemoglobin. acs.orgresearchgate.net This ability to tune the surface properties by simply adjusting the composition of the binary SAM highlights the versatility of 3,6-Dioxa-8-mercaptooctan-1-ol in surface engineering.

The inclusion of DMOL in SAMs has also been shown to enhance the selectivity of aptamers for their target molecules. nih.govnih.govacs.org In a study on glycated hemoglobin (gHb) detection, a binary SAM of MUA and DMOL significantly improved the dissociation constant ratio, indicating a much higher affinity of the aptamer for gHb on the modified surface compared to a surface without the antifouling modification. nih.govacs.org This improvement is attributed to the reduction of nonspecific protein interference by the DMOL component. nih.govnih.govacs.org

| MUA:DMOL Molar Ratio | Nonspecific Thrombin Adsorption (Impedance Change) | Target Signal Intensity |

| 20:80 | Lower | Lower |

| 50:50 | 70.5% decrease | Sufficient |

| 80:20 | Higher | Higher |

Table 1. Effect of MUA and DMOL ratio in a binary SAM on nonspecific protein adsorption and target signal intensity. acs.orgresearchgate.net

| Surface Type | Aptamer | Target | Key Finding |

| Binary SAM (MUA & DMOL) | Hemoglobin Aptamer | Hemoglobin | DMOL reduces nonspecific protein adsorption. acs.orgresearchgate.net |

| Binary SAM (MUA & DMOL) | Glycated Hemoglobin Aptamer | Glycated Hemoglobin | DMOL enhances aptamer selectivity and affinity. nih.govacs.org |

Table 2. Research findings on binary SAMs incorporating 3,6-Dioxa-8-mercaptooctan-1-ol (DMOL).

Biomedical and Biosensing Research Paradigms Utilizing 3,6 Dioxa 8 Mercaptooctan 1 Ol

Bioconjugation Strategies for the Development of Diagnostic Tools and Therapeutic Agents

3,6-Dioxa-8-mercaptooctan-1-ol is a heterobifunctional linker containing a thiol (-SH) group, a hydroxyl (-OH) group, and a hydrophilic oligo(ethylene glycol) spacer. This molecular structure allows for a variety of bioconjugation strategies to develop advanced diagnostic and therapeutic agents. The thiol and hydroxyl groups serve as handles for covalent attachment to biomolecules, nanoparticles, or drug molecules, while the ethylene (B1197577) glycol backbone enhances water solubility and can reduce non-specific interactions.

The terminal thiol group is particularly useful for conjugation due to its high reactivity towards specific functional groups. Common strategies involving the thiol group include:

Thiol-maleimide coupling: This is a widely used reaction in bioconjugation where the thiol group reacts with a maleimide-functionalized molecule to form a stable thioether bond. This method is often employed to link molecules to cysteine residues in proteins and peptides.

Disulfide bond formation: The thiol group can react with another thiol or a pyridyl disulfide to form a cleavable disulfide bond. This is particularly advantageous for drug delivery systems designed to release a therapeutic agent in the reducing environment inside a cell.

Thiol-ene reaction: This reaction involves the addition of a thiol to an alkene, providing another efficient method for covalent linkage.

The hydroxyl group offers an alternative site for conjugation, enabling dual functionalization of the molecule. The hydroxyl group can be activated or modified to react with various functional groups, for instance, through esterification or etherification. This bifunctionality allows 3,6-Dioxa-8-mercaptooctan-1-ol to act as a versatile linker, for example, by anchoring to a surface or nanoparticle via its thiol group, while the hydroxyl group is used to attach a targeting ligand or a therapeutic agent. In the context of drug delivery, this compound can be used as a PEGylated linker to improve the solubility and pharmacokinetic profile of a drug.

Surface Modification for Advanced Biosensor Platforms Using 3,6-Dioxa-8-mercaptooctan-1-ol

Mitigation of Non-Specific Adsorption in Biosensing Interfaces to Enhance Assay Reliability

A significant challenge in the development of reliable biosensors is the non-specific adsorption of molecules from the sample matrix onto the sensor surface, which can lead to false signals and reduced sensitivity. 3,6-Dioxa-8-mercaptooctan-1-ol (DMOL) is effectively used to create antifouling surfaces that resist non-specific binding. When self-assembled on a gold surface, the oligo(ethylene glycol) units of DMOL form a hydrophilic layer that repels proteins and other biomolecules.

In practice, DMOL is often used to form a binary self-assembled monolayer (SAM) with another thiol, such as 11-mercaptoundecanoic acid (MUA). In this mixed SAM, the MUA provides carboxyl groups for the covalent immobilization of biorecognition elements like aptamers, while the DMOL component acts as a spacer and an antifouling agent. The presence of DMOL in the SAM has been shown to significantly reduce the non-specific adsorption of proteins. For example, a binary SAM of MUA and DMOL on a gold electrode demonstrated a substantial decrease in the non-specific binding of thrombin. The antifouling effect is enhanced with an increased ratio of DMOL in the SAM.

Enhancement of Ligand-Target Recognition and Molecular Dynamics on Modified Surfaces

Beyond just preventing non-specific binding, the inclusion of 3,6-Dioxa-8-mercaptooctan-1-ol in the surface chemistry of a biosensor can also improve the recognition of the target molecule by the immobilized ligand. By acting as a spacer molecule, DMOL can increase the distance between the immobilized bioreceptors, such as aptamers, and the sensor surface. This provides the aptamers with more conformational freedom, allowing them to better orient themselves for optimal interaction with their target.

Applications in Surface Plasmon Resonance (SPR) Biosensor Development

Optimizing Sensor Surface Chemistry for High-Affinity Binding Events

In Surface Plasmon Resonance (SPR) biosensors, the precise control of the sensor surface chemistry is crucial for detecting high-affinity binding events accurately. 3,6-Dioxa-8-mercaptooctan-1-ol plays a key role in optimizing these surfaces. When used in a mixed SAM with a carboxyl-terminated thiol like 11-mercaptoundecanoic acid (MUA) on a gold SPR sensor chip, DMOL helps to create a surface that is both resistant to non-specific adsorption and conducive to specific binding.

The ratio of DMOL to the functional thiol can be tuned to control the density of the immobilized ligands. This is important because an optimal surface density of the recognition element can lead to the best measured affinity for the target molecule. A surface that is too dense with ligands can cause steric hindrance, while a surface that is too sparse may not generate a sufficient signal. Therefore, the use of DMOL allows for the fine-tuning of the sensor surface to achieve the desired balance for optimal performance.

Case Studies in Aptamer-Based Sensing (e.g., Glycated Hemoglobin Detection)

A notable application of 3,6-Dioxa-8-mercaptooctan-1-ol is in the development of an SPR-based aptasensor for the detection of glycated hemoglobin (gHb), a key biomarker for monitoring diabetes. In one study, a gHb-targeted aptamer (GHA) was immobilized on an SPR sensor surface modified with a binary SAM of 11-mercaptoundecanoic acid (MUA) and DMOL.

The inclusion of DMOL in the SAM was found to be critical for the sensor's performance. It significantly enhanced the selectivity of the aptamer for gHb over non-glycated hemoglobin (Hb). The study compared three types of sensor surfaces: one with the aptamer directly attached, one with the aptamer attached to a pure MUA SAM, and one with the aptamer attached to a mixed MUA and DMOL SAM. The results showed that the surface with the DMOL modification exhibited a much higher dissociation constant ratio (KD,Hb/KD,gHb), indicating a significantly greater affinity of the aptamer for gHb on the antifouling surface. medchemexpress.com This enhanced performance was attributed to the reduction in non-specific protein adsorption and the improved conformational freedom of the aptamer, both facilitated by the presence of DMOL. medchemexpress.comcreative-biolabs.combroadpharm.com

The table below summarizes the dissociation constant ratios for the different sensor surfaces, highlighting the impact of the antifouling modification with 3,6-Dioxa-8-mercaptooctan-1-ol.

| Sensor Surface Type | Description | Dissociation Constant Ratio (KD,Hb/KD,gHb) |

|---|---|---|

| Type 1 | Aptamer (GHA) directly attached to the sensor surface | 9.7 |

| Type 3 | Aptamer (GHA) attached to a binary SAM of 11MUA and DMOL | 809.3 |

Role of 3,6-Dioxa-8-mercaptooctan-1-ol in Modified Oligonucleotides and Nucleic Acid Functionalization

The strategic chemical modification of nucleic acids is fundamental to expanding their utility in diagnostics, therapeutics, and nanotechnology. nih.govmdpi.com 3,6-Dioxa-8-mercaptooctan-1-ol is a critical reagent in this field, primarily employed for introducing a reactive thiol (sulfhydryl) group onto synthetic oligonucleotides. This functionalization is achieved by incorporating the compound into a phosphoramidite (B1245037) monomer, a building block used in automated solid-phase oligonucleotide synthesis. biosearchtech.com

The most common reagent form is a phosphoramidite containing a disulfide bridge, often referred to as Thiol-Modifier oxa-C6-S-S CE-Phosphoramidite. biosearchtech.com The "oxa" designation refers to the ether linkages within the spacer arm, a key structural feature derived from the 3,6-Dioxa-8-mercaptooctan-1-ol backbone. These ether groups enhance the hydrophilicity of the spacer arm, which can improve synthesis efficiency, leading to superior oligonucleotide yields and the ability to synthesize longer DNA or RNA strands compared to traditional alkane-based thiol modifiers. biosearchtech.com

During synthesis, this phosphoramidite is added to the desired position of the oligonucleotide, typically the 5'-terminus. biosearchtech.com The disulfide bond (S-S) serves as a stable, protected form of the thiol group, ensuring it does not interfere with the subsequent steps of oligonucleotide synthesis. After the full-length oligonucleotide has been assembled and cleaved from the solid support, the disulfide bond is reduced to liberate the reactive thiol group. This deprotection is typically accomplished using reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). biosearchtech.com The resulting free sulfhydryl group is then available for covalent conjugation to other molecules or materials. biosyn.com

The table below details the components and function of the phosphoramidite reagent derived from 3,6-Dioxa-8-mercaptooctan-1-ol.

| Component | Chemical Moiety | Function in Oligonucleotide Modification |

| Phosphoramidite | (2-cyanoethyl)-N,N-diisopropyl) | The reactive group that enables the monomer to be coupled to the growing oligonucleotide chain during automated synthesis. |

| Spacer Arm | 3,6-Dioxaoctane with a disulfide bridge | Derived from 3,6-Dioxa-8-mercaptooctan-1-ol, this hydrophilic spacer connects the thiol functionality to the oligonucleotide backbone. The disulfide protects the thiol during synthesis. |

| Protective Group | Dimethoxytrityl (DMT) | A temporary protecting group on the hydroxyl end of the monomer, removed at each coupling cycle to allow chain extension. Not present on the final thiol group itself, which is protected by the disulfide bond. |

The primary utility of introducing a thiol group via 3,6-Dioxa-8-mercaptooctan-1-ol lies in its ability to serve as a chemical handle for post-synthetic modifications. The nucleophilic nature of the thiol group allows it to react specifically with a variety of electrophilic partners, enabling the stable covalent attachment of diverse functional moieties. biosyn.com

Key research applications stemming from this functionalization include:

Bioconjugation: Thiol-modified oligonucleotides are readily conjugated to proteins, peptides, or small molecules that have been functionalized with thiol-reactive groups like maleimides or iodoacetamides. biosearchtech.combiosyn.com This is used to attach labels such as fluorescent dyes or biotin (B1667282) for detection purposes.

Surface Immobilization: The thiol group provides a robust method for anchoring oligonucleotides to surfaces, most notably gold nanoparticles or gold-coated substrates. biosyn.com The strong affinity of sulfur for gold forms a stable dative bond, which is a cornerstone for the development of electrochemical nucleic acid biosensors and self-assembled DNA nanostructures. biosyn.comrsc.org The use of modifiers that can introduce multiple thiol groups can enhance the stability of this surface attachment. biosyn.com

Formation of Disulfide-Linked Conjugates: The thiol group can react with another sulfhydryl-containing molecule to form a reversible disulfide bond. biosyn.com This strategy is valuable for creating cleavable conjugates, where the attached molecule can be released under specific reducing conditions.

The following table summarizes the principal applications and the associated conjugation chemistries for oligonucleotides modified using 3,6-Dioxa-8-mercaptooctan-1-ol derivatives.

| Application Area | Conjugation Partner | Resulting Linkage | Research Goal |

| Biosensing & Detection | Maleimide-activated fluorescent dye | Thioether bond | To create fluorescent probes for hybridization assays, flow cytometry, or microscopy. |

| Biomaterial Assembly | Gold Nanoparticles / Surfaces | Gold-Thiol bond | To construct diagnostic sensors, DNA origami structures, and targeted drug delivery systems. biosyn.com |

| Affinity Purification | Iodoacetyl-activated Biotin | Thioether bond | To enable the capture and purification of the oligonucleotide or its binding partners using streptavidin-coated media. |

| Therapeutic Conjugates | Thiol-containing peptide | Disulfide bond | To create a prodrug where a therapeutic peptide is attached to a targeting oligonucleotide via a cleavable linker. |

Computational and Theoretical Investigations of 3,6 Dioxa 8 Mercaptooctan 1 Ol Systems

Molecular Dynamics Simulations of 3,6-Dioxa-8-mercaptooctan-1-ol Surface Interactions and Conformational Behavior

Molecular dynamics (MD) simulations are a powerful tool to probe the dynamic behavior of 3,6-Dioxa-8-mercaptooctan-1-ol molecules at interfaces, particularly on gold surfaces where the thiol group forms a strong covalent bond. These simulations provide a detailed picture of the molecule's interaction with the surface and its resulting conformational landscape.

At low surface coverages, the chains have more freedom and can adopt a variety of conformations. As the packing density increases, intermolecular interactions become more significant, often forcing the chains into a more ordered, upright, and extended all-trans conformation to maximize van der Waals interactions between adjacent molecules. harvard.edu The terminal hydroxyl group can engage in hydrogen bonding with neighboring molecules or with solvent molecules, further influencing the conformational behavior.

MD simulations also elucidate the interaction of the monolayer with its environment, such as a solvent. Water molecules have been shown to interact strongly with the ether oxygens of the ethylene (B1197577) glycol chain, forming hydrogen bonds and creating a hydration layer that is crucial for the protein-resistant properties of these surfaces. acs.org The dynamics of these water molecules near the interface are significantly different from bulk water, a phenomenon that can be quantified through simulations. acs.org

| Parameter | Typical Value/Condition | Significance |

|---|---|---|

| Force Field | OPLS-AA, CHARMM, AMBER | Determines the potential energy of the system and dictates the interactions between atoms. |

| Water Model | TIP3P, SPC/E | Represents the solvent and its interactions with the monolayer. |

| Surface Model | Fixed or flexible gold slab (e.g., Au(111)) | Represents the substrate to which the molecules are anchored. |

| Simulation Time | Nanoseconds to microseconds | Must be long enough to sample relevant conformational changes and dynamic events. |

| Ensemble | NVT (constant volume, temperature), NPT (constant pressure, temperature) | Controls the thermodynamic conditions of the simulation. |

Quantum Chemical Calculations for Reactivity Prediction and Electronic Structure Analysis of 3,6-Dioxa-8-mercaptooctan-1-ol

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of 3,6-Dioxa-8-mercaptooctan-1-ol. These calculations can predict various molecular properties, including bond energies, reaction pathways, and spectroscopic characteristics.

A key aspect investigated through quantum chemistry is the nature of the sulfur-gold bond. Calculations can determine the optimal binding geometry of the thiol group on the gold surface and the corresponding adsorption energy. These studies help to understand the stability and strength of the anchoring point of the self-assembled monolayer.

Furthermore, quantum chemical methods can be employed to analyze the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and its susceptibility to charge transfer. The distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack.

Theoretical calculations can also predict vibrational frequencies, which can be compared with experimental infrared and Raman spectroscopy data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net This is particularly useful for identifying specific conformational states of the oligo(ethylene glycol) chain.

| Property | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 6.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Modeling of Self-Assembled Monolayer Structures and Their Dynamic Properties Formed from 3,6-Dioxa-8-mercaptooctan-1-ol

The formation of self-assembled monolayers (SAMs) from 3,6-Dioxa-8-mercaptooctan-1-ol on gold surfaces is a complex process that can be effectively studied through computational modeling. These models can range from coarse-grained simulations, which allow for the investigation of large-scale phenomena over long timescales, to detailed all-atom simulations that provide a high-resolution picture of the monolayer structure.

Modeling studies have shown that the final structure of the SAM is highly dependent on the surface density of the molecules. At high densities, the oligo(ethylene glycol) chains are forced into a more ordered, upright orientation. harvard.edu The tilt angle of the molecules with respect to the surface normal is a critical parameter that can be predicted by simulations and influences the thickness and properties of the monolayer.

The dynamic properties of these SAMs are also a key area of investigation. MD simulations can track the motion of individual molecules within the monolayer, revealing processes such as rotational diffusion and collective motions. The flexibility of the oligo(ethylene glycol) chains is a crucial factor in the dynamic nature of the SAM surface. This flexibility is believed to be a contributing factor to the resistance of these surfaces to protein adsorption, as the mobile chains can prevent proteins from making strong, irreversible contacts with the surface. acs.org

Simulations can also be used to study the response of the SAM to external stimuli, such as changes in temperature or solvent conditions. For example, temperature-programmed MD simulations can provide insights into the thermal stability of the monolayer and the nature of phase transitions. nih.gov

| Property | Modeling Technique | Key Findings |

|---|---|---|

| Monolayer Thickness | Molecular Dynamics | Dependent on chain conformation and tilt angle; increases with chain extension. |

| Chain Tilt Angle | Molecular Dynamics | Influenced by packing density and intermolecular interactions. |

| Surface Roughness | Molecular Dynamics | Determined by the conformational disorder of the terminal groups. |

| Lateral Diffusion | Molecular Dynamics | Generally low due to strong sulfur-gold bond, but molecular motion is present. |

| Conformational Transitions | Molecular Dynamics, Monte Carlo | Transitions between helical and all-trans states can be observed and depend on conditions. |

Advanced Analytical Techniques for Characterizing 3,6 Dioxa 8 Mercaptooctan 1 Ol and Its Assemblies

Electrochemical Methods for Interface Characterization of 3,6-Dioxa-8-mercaptooctan-1-ol Based Systems

Electrochemical techniques are particularly powerful for probing the characteristics of 3,6-Dioxa-8-mercaptooctan-1-ol when it is assembled on conductive surfaces, such as gold. The thiol group of the molecule facilitates the formation of a strong bond with the gold surface, creating a well-defined self-assembled monolayer.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the properties of surfaces and interfaces. When a SAM of 3,6-Dioxa-8-mercaptooctan-1-ol is formed on a gold electrode, EIS can be used to assess the quality and integrity of the monolayer. The SAM acts as a barrier to electron transfer between the electrode and a redox probe in the electrolyte solution.

By applying a small amplitude AC voltage at various frequencies, the impedance of the system is measured. The resulting data is often represented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. For a bare gold electrode, the Nyquist plot typically shows a small semicircle at high frequencies, corresponding to a low charge-transfer resistance (Rct). In contrast, a well-formed SAM of 3,6-Dioxa-8-mercaptooctan-1-ol will exhibit a much larger semicircle, indicating a significant increase in Rct due to the insulating nature of the monolayer. This increase in Rct is a direct measure of the packing density and defectiveness of the SAM.

The capacitance of the double layer (Cdl) also changes upon SAM formation, which can be extracted from the EIS data. A decrease in Cdl is expected as the organic layer displaces water and ions from the electrode surface. These parameters, Rct and Cdl, provide quantitative information about the surface coverage and dielectric properties of the 3,6-Dioxa-8-mercaptooctan-1-ol monolayer.

Table 1: Representative EIS Data for a Gold Electrode Before and After Modification with 3,6-Dioxa-8-mercaptooctan-1-ol

| Electrode State | Charge-Transfer Resistance (Rct) (Ω) | Double-Layer Capacitance (Cdl) (µF/cm²) |

| Bare Gold | 500 | 20 |

| Au-S-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH | 150,000 | 2 |

Note: The data in this table is illustrative and represents typical changes observed upon the formation of a well-packed self-assembled monolayer.

Cyclic Voltammetry (CV) is another fundamental electrochemical technique used to study the properties of modified electrodes. By cycling the potential of the electrode and measuring the resulting current, the redox behavior of species at or near the electrode surface can be investigated. When a gold electrode is modified with a 3,6-Dioxa-8-mercaptooctan-1-ol SAM, CV is often used in conjunction with a redox probe, such as the ferricyanide/ferrocyanide couple ([Fe(CN)₆]³⁻/⁴⁻).

For a bare gold electrode, the CV of this redox couple will show well-defined oxidation and reduction peaks with a small peak-to-peak separation, indicative of a fast electron transfer process. However, after the formation of the 3,6-Dioxa-8-mercaptooctan-1-ol SAM, the access of the redox probe to the electrode surface is hindered. This results in a significant decrease in the peak currents and an increase in the peak-to-peak separation, signifying that the SAM is effectively blocking the electron transfer. The degree of this blocking effect can be used to estimate the surface coverage (θ) of the SAM.

The surface coverage can be calculated using the following equation: θ = 1 - (Imod / Ibare) where Imod is the peak current of the modified electrode and Ibare is the peak current of the bare electrode. A high surface coverage value, typically greater than 99%, indicates the formation of a dense and well-ordered monolayer.

Optical Techniques for Surface Interaction Analysis

Optical techniques provide complementary information to electrochemical methods, offering real-time and label-free analysis of molecular interactions occurring at the surface.

Surface Plasmon Resonance (SPR) spectroscopy is a highly sensitive optical technique for monitoring molecular binding events at the surface of a sensor chip in real-time. A thin layer of gold on the sensor chip is essential for this technique. The surface can be functionalized with a SAM of 3,6-Dioxa-8-mercaptooctan-1-ol. The terminal hydroxyl groups of the SAM can be further modified to immobilize a specific ligand for binding studies.

SPR measures the change in the refractive index at the sensor surface as an analyte from a solution binds to the immobilized ligand. This change is proportional to the mass of the bound analyte. The binding process is monitored over time, generating a sensorgram that shows the association and dissociation phases of the interaction.

From the sensorgram, key kinetic parameters can be determined, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ). These parameters provide valuable information about the affinity and stability of the binding interaction. For example, a low Kₔ value indicates a high affinity between the analyte and the ligand.

Table 2: Illustrative Kinetic Data from SPR Analysis of a Biomolecular Interaction on a 3,6-Dioxa-8-mercaptooctan-1-ol Functionalized Surface

| Analyte Concentration (nM) | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₔ) (s⁻¹) | Equilibrium Dissociation Constant (Kₔ) (nM) |

| 10 | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.2 |

| 20 | 1.3 x 10⁵ | 5.2 x 10⁻⁴ | 4.0 |

| 50 | 1.2 x 10⁵ | 4.9 x 10⁻⁴ | 4.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of kinetic information that can be obtained from SPR experiments.

Spectroscopic and Chromatographic Approaches for Structural Elucidation and Purity Assessment

To ensure the quality and identity of 3,6-Dioxa-8-mercaptooctan-1-ol, spectroscopic and chromatographic methods are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. For 3,6-Dioxa-8-mercaptooctan-1-ol, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its expected structure. nih.gov

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. nih.gov The molecular ion peak in the mass spectrum confirms the molecular weight of 166.24 g/mol . nih.gov

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the compound. By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound. The purity is typically determined by the relative area of the peak corresponding to 3,6-Dioxa-8-mercaptooctan-1-ol in the chromatogram.

Future Trajectories and Unexplored Research Avenues for 3,6 Dioxa 8 Mercaptooctan 1 Ol

Development of Next-Generation Antifouling Surfaces with Enhanced Durability and Performance

The prevention of biofouling on marine surfaces is a critical challenge, traditionally addressed with biocide-releasing paints that have significant environmental drawbacks. Future research is focused on developing environmentally friendly, non-toxic coatings. The inherent properties of 3,6-Dioxa-8-mercaptooctan-1-ol make it a prime candidate for creating such surfaces. The thiol (-SH) group enables the formation of a robust self-assembled monolayer (SAM) on gold or other noble metal surfaces, while the hydrophilic oligo(ethylene glycol) chain is known for its ability to resist protein adsorption and microbial attachment.

Future research trajectories will likely focus on:

Covalent Immobilization on Diverse Substrates: While SAMs on gold are well-established, research is needed to develop methods for grafting 3,6-Dioxa-8-mercaptooctan-1-ol onto more practical and cost-effective materials like titanium oxide, stainless steel, and polymer composites. This would broaden its applicability in marine and industrial settings.

Cross-linking for Enhanced Durability: Single-layer SAMs can be susceptible to mechanical wear and degradation. Unexplored avenues include the development of cross-linking strategies to polymerize the monolayers after assembly. The terminal hydroxyl (-OH) group could be functionalized with a polymerizable moiety (e.g., an acrylate (B77674) or methacrylate) prior to surface attachment, allowing for subsequent UV- or thermally-induced cross-linking to create a more durable and stable antifouling layer.

Synergistic Coatings: Investigating the integration of 3,6-Dioxa-8-mercaptooctan-1-ol into multi-component coating systems. For example, it could be used to create a base layer that repels microorganisms, which is then over-coated with a self-polishing or low-friction topcoat. This could lead to a synergistic effect, enhancing both the longevity and performance of the antifouling system.

| Research Avenue | Key Objective | Potential Impact |

| Diverse Substrate Immobilization | Adapt grafting chemistry for materials like stainless steel and polymers. | Broader industrial and marine applications beyond noble metals. |

| Monolayer Cross-linking | Enhance mechanical stability and lifespan of the antifouling surface. | Increased durability in high-shear environments. |

| Multi-component Systems | Combine protein-repellent properties with other antifouling technologies. | Creation of highly effective, long-lasting, and eco-friendly coatings. |

Novel Applications in Regenerative Medicine and Peptide Chemistry through Functionalization

In regenerative medicine, guiding cell behavior is paramount, and surface chemistry plays a crucial role. Short synthetic peptides that mimic extracellular matrix proteins are often used to promote cell adhesion, proliferation, and differentiation. nih.gov The bifunctional nature of 3,6-Dioxa-8-mercaptooctan-1-ol makes it an ideal linker for tethering these bioactive peptides to biomaterial surfaces.

Unexplored research avenues in this domain include:

Controlled Peptide Orientation: The terminal hydroxyl group can be selectively activated to react with a peptide's N-terminus or a specific amino acid side chain. This allows for the precise, oriented immobilization of peptides on a surface (pre-functionalized with the thiol group), which is critical for maximizing their biological activity. Future work should focus on optimizing these conjugation chemistries to ensure high yield and preservation of peptide function.

Creating Multifunctional Bio-interfaces: Surfaces could be patterned with multiple peptides or biomolecules. Using lithographic techniques, specific regions of a surface could be functionalized with 3,6-Dioxa-8-mercaptooctan-1-ol, followed by the attachment of one type of peptide. The remaining surface could be modified with a different linker and peptide, creating a micropatterned surface to spatially control the adhesion and behavior of multiple cell types.

Injectable Hydrogel Functionalization: The compound could be incorporated into hydrogel networks. The thiol group can participate in thiol-ene "click" chemistry reactions to become part of the hydrogel backbone, while the hydroxyl group remains available for conjugating growth factors or cell-adhesion peptides, creating a 3D scaffold that is both structurally sound and biologically active.

Integration of 3,6-Dioxa-8-mercaptooctan-1-ol into Emerging Nanotechnology Platforms

The interface between nanomaterials and biological systems is a critical area of research. Bare nanoparticles are often unstable in biological fluids and can be toxic. nih.gov Surface modification is essential to improve biocompatibility and add functionality. nih.gov 3,6-Dioxa-8-mercaptooctan-1-ol is an excellent agent for this purpose.

Future research should explore:

"Stealth" Nanoparticles for Drug Delivery: The thiol group can anchor the molecule to the surface of gold nanoparticles or quantum dots, creating a dense hydrophilic shell. This oligo(ethylene glycol) layer can reduce opsonization (the process by which nanoparticles are marked for clearance by the immune system), thereby increasing their circulation time in the bloodstream. The terminal hydroxyl group can then be used as an attachment point for targeting ligands (e.g., antibodies or folic acid) or for conjugating drug molecules.

Biosensor Development: By immobilizing 3,6-Dioxa-8-mercaptooctan-1-ol on a gold sensor chip, a stable, protein-resistant surface is created. The hydroxyl group can then be used to attach specific biorecognition elements like DNA strands or enzymes. This setup would minimize non-specific binding to the sensor surface, reducing background noise and significantly improving the sensitivity and selectivity of the biosensor.

Functionalization of Graphene and Carbon Nanotubes: While thiol chemistry is most common with noble metals, research into functionalizing carbon-based nanomaterials is a promising frontier. Developing methods to attach 3,6-Dioxa-8-mercaptooctan-1-ol to graphene oxide or carbon nanotubes could enhance their dispersibility in aqueous solutions and provide a handle for further biomedical functionalization, opening doors for their use in bioimaging and therapeutics. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for Production and Utilization of 3,6-Dioxa-8-mercaptooctan-1-ol

As the applications for 3,6-Dioxa-8-mercaptooctan-1-ol expand, so will the demand for its production. Adhering to the principles of green chemistry is essential for ensuring that its manufacturing is environmentally and economically sustainable. researchgate.net Future research in this area should focus on developing novel synthetic routes that improve efficiency and reduce waste.

Key research goals for sustainable synthesis include:

Use of Renewable Feedstocks: The ethylene (B1197577) glycol portion of the molecule is conventionally derived from petroleum. A key goal is to develop pathways that start from bio-derived ethylene glycol, which can be produced through the fermentation of sugars. kit.edu This would significantly reduce the carbon footprint of the synthesis.

Catalytic and High Atom Economy Reactions: Traditional methods for introducing thiol groups can involve harsh reagents and produce significant salt waste. Research into catalytic, atom-economical methods, such as the direct anti-Markovnikov addition of hydrogen sulfide (B99878) to a terminal alkene precursor, could provide a much greener alternative.

Solvent Minimization and Benign Solvents: The synthesis should be redesigned to minimize or eliminate the use of volatile and hazardous organic solvents. Exploring solvent-free reaction conditions or the use of benign alternatives like water, supercritical CO₂, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) is a critical objective.

| Green Chemistry Principle | Application to Synthesis of 3,6-Dioxa-8-mercaptooctan-1-ol | Research Goal |

| Use of Renewable Feedstocks | Sourcing the diethylene glycol backbone from bio-ethanol. kit.edu | Develop and scale up fermentation and conversion processes. |

| Atom Economy | Replacing substitution reactions with addition reactions. | Design catalytic systems for direct thiol addition to an alkene precursor. |

| Safer Solvents & Auxiliaries | Eliminating chlorinated or volatile organic solvents. | Optimize reaction conditions in water or under solvent-free conditions. |

| Design for Energy Efficiency | Performing reactions at ambient temperature and pressure. | Develop highly active catalysts that do not require high energy input. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing DMOL to ensure high purity for surface modification studies?

- Methodology : Synthesis typically involves thiol-ether coupling under inert conditions to prevent oxidation of the thiol group. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to remove unreacted precursors. Characterization by H/C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity. The hydroxyl and thiol groups require protection/deprotection strategies during synthesis to avoid side reactions .

- Key Data : Molecular formula (CHOS), molecular weight (194.29 g/mol), and SMILES notation (OCCCOCCCS) are critical for verifying synthesis outcomes .

Q. Which spectroscopic techniques are most effective for characterizing DMOL-based self-assembled monolayers (SAMs)?

- Methodology :

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies sulfur (S 2p) and oxygen (O 1s) binding energies to confirm SAM formation .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects hydroxyl (-OH) and thiol (-SH) vibrational modes to assess molecular orientation on surfaces.

- Ellipsometry : Measures SAM thickness (typically 1–2 nm for DMOL) to evaluate packing density .

- Validation : Cross-referencing with contact angle measurements ensures hydrophilicity/hydrophobicity balance due to the dual functional groups .

Advanced Research Questions

Q. How can DMOL surface density in SAMs be optimized to enhance aptamer accessibility in SPR biosensors?

- Experimental Design :

- Vary DMOL concentration (0.1–10 mM in ethanol) and deposition time (1–24 hours) to modulate SAM density.

- Use SPR angle shifts to correlate surface density with aptamer immobilization efficiency.

- Atomic force microscopy (AFM) or quartz crystal microbalance (QCM) can validate monolayer homogeneity .

- Key Finding : Lower surface densities (e.g., 30–50% coverage) reduce steric hindrance, improving target binding kinetics by 40–60% compared to densely packed SAMs .

Q. What factors explain contradictory reports on DMOL SAM stability under physiological pH?

- Analysis of Contradictions :

- Buffer Composition : Phosphate buffers (pH 7.4) may destabilize SAMs via ionic interactions, whereas Tris-HCl (pH 7.4) preserves integrity.

- Oxidative Stress : Thiol oxidation to disulfides in aerobic conditions reduces stability. Use of antioxidants (e.g., TCEP) during SAM preparation mitigates this .

- Mitigation Strategy : Pre-treat gold surfaces with oxygen plasma to enhance sulfur-gold binding, increasing SAM longevity by 2–3 fold .

Q. How does DMOL’s dual functionality influence its interaction with biomolecules in biosensing applications?

- Mechanistic Insight :

- The thiol group anchors DMOL to gold surfaces, while the hydroxyl group enables covalent coupling to carboxylated aptamers via EDC/NHS chemistry.

- Competitive adsorption studies show DMOL reduces non-specific protein binding by 70% compared to monofunctional thiols (e.g., 6-mercapto-1-hexanol) due to its hydrophilic ethylene glycol spacer .

- Experimental Validation : Fluorescence microscopy with labeled bovine serum albumin (BSA) confirms reduced non-specific adsorption on DMOL-modified surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。